molecular formula C28H20N2O5 B11694318 (3E)-1-(4-methoxyphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

(3E)-1-(4-methoxyphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

Cat. No.: B11694318
M. Wt: 464.5 g/mol
InChI Key: LDKRPFFVKDJANV-HEHNFIMWSA-N
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Description

The compound (3E)-1-(4-METHOXYPHENYL)-3-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is a complex organic molecule that features a combination of aromatic rings, a furan ring, and a pyrrolidone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1-(4-METHOXYPHENYL)-3-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-methoxybenzaldehyde, 4-nitrobenzaldehyde, and 2,3-dihydro-1H-pyrrol-2-one in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions to ensure complete reaction and high yield.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to enhance reaction efficiency and scalability. The use of catalysts and automated systems can further improve the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3E)-1-(4-METHOXYPHENYL)-3-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert nitro groups to amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amino derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of multiple functional groups makes it a versatile scaffold for drug design.

Medicine

In medicinal chemistry, (3E)-1-(4-METHOXYPHENYL)-3-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (3E)-1-(4-METHOXYPHENYL)-3-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, π-π interactions, and hydrophobic interactions with its targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or blocking of receptor-ligand interactions, resulting in the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-1-(4-METHOXYPHENYL)-3-{[5-(4-NITROPHENYL)THIOPHEN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE
  • (3E)-1-(4-METHOXYPHENYL)-3-{[5-(4-NITROPHENYL)PYRIDIN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE

Uniqueness

The uniqueness of (3E)-1-(4-METHOXYPHENYL)-3-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE lies in its combination of functional groups and aromatic systems, which provide a versatile platform for chemical modifications and biological interactions. Its furan ring distinguishes it from similar compounds containing thiophene or pyridine rings, offering different electronic and steric properties that can influence its reactivity and biological activity.

Properties

Molecular Formula

C28H20N2O5

Molecular Weight

464.5 g/mol

IUPAC Name

(3E)-1-(4-methoxyphenyl)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-5-phenylpyrrol-2-one

InChI

InChI=1S/C28H20N2O5/c1-34-24-13-11-22(12-14-24)29-26(19-5-3-2-4-6-19)18-21(28(29)31)17-25-15-16-27(35-25)20-7-9-23(10-8-20)30(32)33/h2-18H,1H3/b21-17+

InChI Key

LDKRPFFVKDJANV-HEHNFIMWSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=C/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/C2=O)C5=CC=CC=C5

Canonical SMILES

COC1=CC=C(C=C1)N2C(=CC(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C2=O)C5=CC=CC=C5

Origin of Product

United States

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